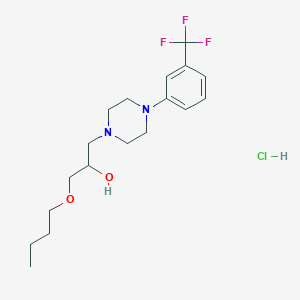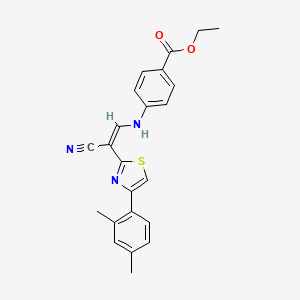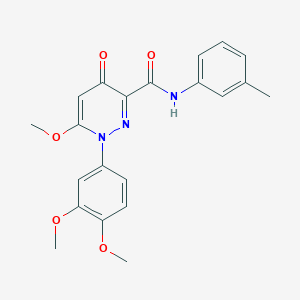![molecular formula C19H23ClN4OS B3008555 5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-57-4](/img/structure/B3008555.png)
5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not described in the provided papers, similar structures with chlorophenyl groups, triazoles, and thiadiazoles have been synthesized and studied for their crystal structures and biological activities, such as anticancer and anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including chlorination, aminisation, and condensation reactions. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative involved chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . Similarly, anticonvulsant triazolo[4,3-a][1,4]diazepines were synthesized through acid-catalyzed reactions involving hydrazino intermediates . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing chlorophenyl precursors and heterocyclic building blocks.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as IR, NMR, MS spectra, and X-ray diffraction crystallography. For example, the crystal structure of a bis(3-chlorophenyl) triazol compound was determined to crystallize in the monoclinic space group with specific cell parameters and exhibited intermolecular hydrogen bonding . Another compound, a triazolo[4,5-b][1,3,4]thiadiazole, crystallized in the monoclinic class under the space group P21/c . These findings suggest that the compound of interest would also have a well-defined crystalline structure, potentially with intermolecular interactions influencing its stability and properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to undergo further functionalization or participate in biological interactions. For instance, the pyrazolo[1,5-a]pyrimidin-7-amine derivative showed moderate anticancer activity, indicating its potential to interact with biological targets . The anticonvulsant activities of triazolo[4,3-a][1,4]diazepines suggest that these compounds can interact with neuronal targets to modulate electrical activity in the brain . These activities imply that the compound may also exhibit specific chemical reactivity relevant to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystalline nature, molecular weight, and specific space groups. For example, the bis(3-chlorophenyl) triazol compound had a molecular weight of 424.31 and crystallized with a density of 1.343 mg m^-3 . The triazolo[4,5-b][1,3,4]thiadiazole had a molecular weight of 764.61 and a density of 1.827 g/cc . These properties are crucial for understanding the solubility, stability, and overall behavior of the compounds in different environments, which would also be relevant for the compound "5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol".
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives have been a significant focus. For example, Bektaş et al. (2010) synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial properties, finding that some compounds exhibited good to moderate activities against various microorganisms. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Activities
Research into the anticancer properties of 1,2,4-triazole derivatives has shown promising results. Kattimani et al. (2013) synthesized a series of novel 1,2,4-triazol-3-one derivatives and conducted in vitro anticancer evaluations against various human tumor cell lines. They identified compounds with significant activity against leukemia, non-small cell lung cancer, renal cancer, and other types of cancer (Kattimani et al., 2013).
Anticonvulsant Activities
The development of anticonvulsant agents using 1,2,4-triazole derivatives has also been explored. Wang et al. (2015) designed and synthesized substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their in vivo anticonvulsant activity. They discovered that certain derivatives showed high activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as anticonvulsant drugs (Wang et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, are known to interact with a variety of enzymes and receptors .
Mode of Action
For instance, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to antifungal effects .
Biochemical Pathways
For example, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Based on the known activities of similar compounds, it may have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, all tested compounds complied with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-7-4-8-14(20)10-13)23-9-5-6-12(2)11-23/h4,7-8,10,12,16,25H,3,5-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCLAWPDCBJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC(C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)


![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)
![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

